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Abstract
GSK2239633A is a potent and selective, orally bioavailable allosteric antagonist of the C-C

chemokine receptor 4 (CCR4). This document provides a comprehensive overview of its

chemical structure, physicochemical properties, mechanism of action, and key experimental

data. Detailed methodologies for relevant in vitro and in vivo studies are presented, alongside

visualizations of associated signaling pathways and experimental workflows to facilitate a

deeper understanding of its pharmacological profile.

Chemical Structure and Properties
GSK2239633A, systematically named N-[[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-

methoxyindazol-1-yl]methyl]phenyl]methyl]-2-hydroxy-2-methylpropanamide, is classified as an

arylsulfonamide.[1][2] Its chemical structure is characterized by a central indazole core linked to

a chlorothiophene sulfonamide and a substituted benzyl group.

Table 1: Physicochemical and Identification Properties of GSK2239633A
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Property Value Reference

IUPAC Name

N-[[3-[[3-[(5-chlorothiophen-2-

yl)sulfonylamino]-4-

methoxyindazol-1-

yl]methyl]phenyl]methyl]-2-

hydroxy-2-methylpropanamide

[1]

Molecular Formula C24H25ClN4O5S2 [3]

Molecular Weight 549.06 g/mol [3]

CAS Number 1240516-71-5 [3]

Appearance White to off-white solid [3]

Mechanism of Action
GSK2239633A functions as a negative allosteric modulator of CCR4, a G protein-coupled

receptor (GPCR).[1][4] It binds to an intracellular domain of the receptor, distinct from the

orthosteric site where endogenous ligands such as CCL17 (TARC) and CCL22 (MDC) bind.[1]

[4] This allosteric binding inhibits the conformational changes in the receptor necessary for

downstream signaling, effectively blocking the recruitment of intracellular signaling proteins like

G-proteins and β-arrestin.[5][6] The key residues identified as crucial for the binding of

GSK2239633A to CCR4 are K310, Y304, and M243.[4][5]

The antagonism of CCR4 by GSK2239633A is significant in the context of diseases where this

receptor plays a key pathological role, such as in asthma and other allergic conditions, by

preventing the recruitment of Th2 lymphocytes to sites of inflammation.[1][7]
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Figure 1: Mechanism of Action of GSK2239633A on the CCR4 Signaling Pathway.

Pharmacological Properties
Pharmacodynamics
In vitro studies have demonstrated the potent inhibitory activity of GSK2239633A on CCR4. It

inhibits the binding of the radiolabeled CCR4 ligand [¹²⁵I]-TARC to human CCR4 with a pIC₅₀ of

7.96.[3] Furthermore, it inhibits TARC-induced increases in F-actin content in human CD4⁺

CCR4⁺ T-cells with a pA₂ of 7.11 ± 0.29.[3] In a clinical setting, a 1500 mg oral dose of

GSK2239633A resulted in a mean CCR4 occupancy of 74%, inhibiting TARC-induced actin

polymerization.[1]

Table 2: In Vitro and In Vivo Pharmacodynamic Properties of GSK2239633A
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Parameter Value Assay System Reference

pIC₅₀ 7.96
[¹²⁵I]-TARC binding to

human CCR4
[3]

pA₂ 7.11 ± 0.29

TARC-induced F-actin

increase in human

CD4⁺ CCR4⁺ T-cells

[3]

CCR4 Occupancy 74% (mean)

TARC-induced actin

polymerization in

healthy male subjects

(1500 mg oral dose)

[1]

Pharmacokinetics
The pharmacokinetic profile of GSK2239633A has been evaluated in healthy male subjects

through both intravenous and oral administration.

Following a single intravenous infusion of 100 μg, GSK2239633A exhibited rapid, bi-phasic

distribution and a slow terminal elimination half-life of 13.5 hours.[1]

Oral administration of single ascending doses (150-1500 mg) showed rapid absorption with a

median tₘₐₓ of 1.0-1.5 hours.[1] However, the estimated oral bioavailability was low, with a

maximum of 16%.[1] Co-administration with a high-fat meal significantly increased systemic

exposure, with AUC and Cₘₐₓ increasing by approximately 180% and 103%, respectively, for a

1200 mg dose.[1] The increases in AUC and Cₘₐₓ were less than dose-proportional.[1]

Table 3: Pharmacokinetic Parameters of GSK2239633A in Healthy Male Subjects
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Parameter
Intravenous
(100 μg)

Oral (150-1500
mg, fasted)

Oral (1200 mg,
fed)

Reference

Terminal Half-life

(t½)
13.5 hours - - [1]

Median tₘₐₓ - 1.0–1.5 hours 3.0 hours [1]

Cₘₐₓ -
695 ng/mL (1200

mg)
1410 ng/mL [1]

AUC₀₋ₜ
4.420 ng·hr/mL

(AUC₀₋₄₈)

2330 ng·hr/mL

(1200 mg)
6520 ng·hr/mL [1]

Bioavailability - 5–14% ~16% [1]

Safety and Tolerability
In a clinical study involving healthy male subjects, GSK2239633A was generally well-tolerated.

[1] Following intravenous administration, adverse events were reported by 50% of subjects.[1]

After oral administration, 79% of subjects reported adverse events, with the majority (98%)

being of mild to moderate intensity.[1][8]

Experimental Protocols
Radioligand Binding Assay
Objective: To determine the inhibitory concentration (IC₅₀) of GSK2239633A for the human

CCR4 receptor.

Methodology:

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human

CCR4 receptor are prepared.

A constant concentration of the radioligand, [¹²⁵I]-TARC, is incubated with the cell

membranes.

Varying concentrations of GSK2239633A are added to the incubation mixture.
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The mixture is incubated to allow the binding to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from

unbound radioligand.

The filters are washed to remove non-specifically bound radioactivity.

The radioactivity retained on the filters is quantified using a scintillation counter.

The concentration of GSK2239633A that inhibits 50% of the specific binding of [¹²⁵I]-TARC is

determined and reported as the IC₅₀ value.
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Figure 2: Experimental Workflow for the Radioligand Binding Assay.

F-actin Polymerization Assay
Objective: To assess the functional antagonism of GSK2239633A on TARC-induced actin

polymerization in human CD4⁺ CCR4⁺ T-cells.

Methodology:
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Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors.

The cells are stained with fluorescently labeled antibodies against CD4 and CCR4.

The stained cells are incubated with either GSK2239633A (at various concentrations) or a

vehicle control for 30 minutes at 37°C.

The cells are then stimulated with a CCR4 agonist (e.g., TARC) for 15 seconds.

The reaction is terminated by the addition of formaldehyde to fix the cells.

The fixed cells are permeabilized and stained with a fluorescently labeled phalloidin

conjugate (e.g., Alexa Fluor 647 phalloidin), which binds to F-actin.

The mean fluorescence intensity of the CD4⁺ CCR4⁺ cell population is determined by flow

cytometry.

The inhibitory effect of GSK2239633A is quantified by comparing the F-actin content in

treated versus untreated cells.

β-Arrestin-2 Recruitment Assay (BRET)
Objective: To measure the ability of GSK2239633A to inhibit agonist-induced recruitment of β-

arrestin-2 to the CCR4 receptor.

Methodology:

HEK293T cells are co-transfected with constructs encoding for CCR4 fused to a Renilla

luciferase (Rluc) and β-arrestin-2 fused to a green fluorescent protein (GFP) or similar

fluorescent protein.

48 hours post-transfection, the cells are washed and resuspended in an appropriate assay

buffer.

GSK2239633A is added to the cells and incubated for 45 minutes at 37°C to allow for

binding equilibrium.

The CCR4 agonist (e.g., CCL22) is then added to stimulate the cells.
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The BRET signal is measured by detecting the light emission from both Rluc and the

fluorescent protein. An increase in the BRET ratio indicates the proximity of β-arrestin-2 to

the CCR4 receptor.

The inhibitory effect of GSK2239633A is determined by the reduction in the agonist-induced

BRET signal.

Conclusion
GSK2239633A is a well-characterized allosteric antagonist of CCR4 with demonstrated in vitro

potency and in vivo target engagement. While its oral bioavailability is low, it has shown a

favorable safety profile in early clinical studies. The detailed understanding of its chemical

structure, mechanism of action, and pharmacological properties provides a solid foundation for

further research and development in therapeutic areas where CCR4 modulation is a key

strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/23448278/
https://pubmed.ncbi.nlm.nih.gov/23448278/
https://pubmed.ncbi.nlm.nih.gov/23448278/
https://www.benchchem.com/product/b607783#chemical-structure-and-properties-of-gsk2239633a
https://www.benchchem.com/product/b607783#chemical-structure-and-properties-of-gsk2239633a
https://www.benchchem.com/product/b607783#chemical-structure-and-properties-of-gsk2239633a
https://www.benchchem.com/product/b607783#chemical-structure-and-properties-of-gsk2239633a
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607783?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607783?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

